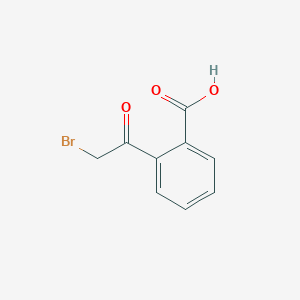

2-(2-Bromoacetyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54391. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromoacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXBPGMQEGEWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288153 | |

| Record name | 2-(2-bromoacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-67-9 | |

| Record name | 7399-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-bromoacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7399-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2-Bromoacetyl)benzoic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoacetyl)benzoic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound (IUPAC Name: this compound), a valuable bifunctional molecule for chemical synthesis. With CAS Number 7399-67-9 and a molecular formula of C₉H₇BrO₃, this compound serves as a key intermediate in the development of various heterocyclic systems and pharmaceutical agents.[1][2][3] This document outlines a robust two-step synthetic pathway starting from phthalic anhydride, details the underlying chemical principles, provides step-by-step experimental protocols, and establishes a full analytical workflow for structural verification and purity assessment. It is intended for an audience of research chemists, process developers, and drug discovery professionals who require a practical and scientifically rigorous guide to this compound.

Introduction and Significance

This compound is a derivative of benzoic acid featuring two key functional groups: a carboxylic acid and an α-bromo ketone.[1] This ortho-substitution pattern makes it a highly versatile synthon. The α-bromo ketone moiety is an excellent electrophile, readily participating in alkylation reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. Simultaneously, the carboxylic acid group can undergo esterification, amidation, or serve as a directing group in further aromatic substitutions. This dual reactivity is leveraged in the construction of complex molecular scaffolds, particularly in the synthesis of nitrogen-containing heterocycles like phthalazinones, which are core structures in many biologically active compounds.[4]

Strategic Synthesis Pathway

The most logical and efficient synthesis of this compound involves a two-stage process. The first stage establishes the acetylbenzoic acid backbone, and the second stage introduces the bromine atom at the α-position of the acetyl group.

-

Stage 1: Friedel-Crafts Acylation to synthesize the precursor, 2-acetylbenzoic acid, from phthalic anhydride.

-

Stage 2: α-Bromination of 2-acetylbenzoic acid to yield the target compound.

This strategy is superior to alternatives as it utilizes readily available starting materials and employs well-understood, high-yielding reactions. Direct bromination of the benzene ring of benzoic acid would preferentially occur at the meta-position due to the deactivating nature of the carboxyl group, making the ortho-acetyl isomer inaccessible through that route.[5][6]

Stage 1: Synthesis of 2-Acetylbenzoic Acid via Friedel-Crafts Acylation

Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution.[7] Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly electrophilic acylium ion intermediate. The π-electron system of a suitable aromatic ring (in a more general synthesis) then attacks this acylium ion.[8][9] For the specific synthesis of 2-acetylbenzoic acid, the reaction is more complex than a simple intermolecular acylation and is often achieved through methods not detailed as a standard Friedel-Crafts with benzene. A common precursor is 2-acetylbenzoic acid itself, which is commercially available.[10] For the purpose of this guide, we will assume the starting material is the readily available 2-acetylbenzoic acid.

Stage 2: α-Bromination of 2-Acetylbenzoic Acid

Mechanistic Insight: The bromination of a ketone at its α-carbon is a well-established reaction that can proceed under acidic or basic conditions. In the presence of an acid catalyst (like HBr which is generated in situ, or the acetic acid solvent), the ketone is reversibly protonated. This enhances the acidity of the α-protons, facilitating the formation of an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). A subsequent deprotonation of the carbonyl oxygen yields the α-bromoketone and regenerates the acid catalyst. This pathway is highly selective for the α-position and does not affect the deactivated aromatic ring.

Experimental Protocols

Safety Precaution: These procedures involve corrosive and hazardous chemicals. This compound is a lachrymator and skin irritant.[1] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Acetylbenzoic acid | C₉H₈O₃ | 164.16 | 577-56-0 | Purity ≥98%[10][11] |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Highly corrosive, toxic |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive, solvent |

| Chlorobenzene | C₆H₅Cl | 112.56 | 108-90-7 | Alternative solvent[12] |

| Propan-2-ol (IPA) | C₃H₈O | 60.10 | 67-63-0 | Recrystallization solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Washing solvent |

Step-by-Step Synthesis Procedure

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[12][13][14]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr gas evolved), dissolve 2-acetylbenzoic acid (10.0 g, 60.9 mmol) in chlorobenzene (100 mL).[12]

-

Reagent Addition: Warm the stirred mixture to approximately 30°C. In the dropping funnel, prepare a solution of bromine (9.73 g, 60.9 mmol, 3.1 mL) in a small amount of chlorobenzene or acetic acid. Add this bromine solution dropwise to the reaction mixture over a period of 30-60 minutes. The characteristic red-brown color of bromine should dissipate as the reaction proceeds, accompanied by the evolution of hydrogen bromide (HBr) gas.

-

Reaction Monitoring: Maintain the temperature at 30-40°C and stir for an additional 2-3 hours after the addition is complete.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-acetylbenzoic acid spot.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water (100 mL) and heat the mixture to reflux for 1-2 hours to ensure any excess bromine is quenched and to facilitate separation.[12]

-

Extraction: Cool the mixture to 60°C and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of chlorobenzene (20 mL).[12]

-

Crystallization: Combine the organic layers and concentrate them under reduced pressure to a volume of approximately 30 mL. Add propan-2-ol (50 mL) to the concentrated solution to induce precipitation of the product. Cool the resulting slurry in an ice bath (0-5°C) for at least one hour to maximize crystallization.[12]

-

Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold propan-2-ol and then with cold diethyl ether to remove soluble impurities.

-

Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.

Characterization and Analysis

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Sources

- 1. This compound | C9H7BrO3 | CID 244026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 7399-67-9|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Question Provide the complete reaction mechanism, with all intermediate.. [askfilo.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Acetylbenzoic acid(577-56-0) MS [m.chemicalbook.com]

- 12. US8598387B2 - Process for the preparation of atovaquone - Google Patents [patents.google.com]

- 13. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

"2-(2-Bromoacetyl)benzoic acid" CAS number 7399-67-9

An In-depth Technical Guide to 2-(2-Bromoacetyl)benzoic acid (CAS: 7399-67-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 7399-67-9), a versatile bifunctional reagent crucial in synthetic organic chemistry and drug discovery. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, and core reactivity principles. A significant focus is placed on its application as a key building block for the synthesis of quinazolinone scaffolds, which are prominent in medicinal chemistry. This guide offers field-proven insights into experimental design and execution, supported by detailed protocols, mechanistic diagrams, and robust safety guidelines to empower researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Introduction: A Bifunctional Linchpin in Heterocyclic Synthesis

This compound is a unique chemical entity characterized by two distinct reactive sites: a carboxylic acid and an α-bromo ketone. This dual functionality makes it an exceptionally valuable intermediate for constructing complex molecular architectures, particularly heterocyclic systems.[1][2] The carboxylic acid group provides a handle for amide bond formation and cyclization reactions, while the bromoacetyl moiety serves as a potent electrophilic alkylating agent.[1] This inherent reactivity profile has established the compound as a cornerstone for synthesizing a variety of fused heterocyclic compounds, most notably quinazolinones. Quinazolinone derivatives are recognized for their broad spectrum of pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this compound a molecule of significant interest in medicinal chemistry and drug development.[3][4][5][6]

Physicochemical and Structural Properties

The compound typically appears as a white to off-white crystalline powder.[7] Its identity and purity are confirmed through a combination of physical constants and spectroscopic data.

| Property | Value | Source(s) |

| CAS Number | 7399-67-9 | [7][8][9] |

| Molecular Formula | C₉H₇BrO₃ | [8][9] |

| Molecular Weight | 243.05 g/mol | [8][9] |

| IUPAC Name | This compound | [8] |

| Synonyms | 2-(bromoacetyl)benzoic acid, o-Carboxyphenacyl Bromide | [8][10] |

| Melting Point | 116-117 °C | [7] |

| Appearance | White to off-white crystalline powder | [7] |

| SMILES | C1=CC=C(C(=C1)C(=O)CBr)C(=O)O | [8] |

| InChIKey | ZUXBPGMQEGEWHI-UHFFFAOYSA-N | [8] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the α-bromination of its precursor, 2-acetylbenzoic acid. This reaction is an electrophilic substitution at the α-carbon of the ketone. While a direct protocol for the ortho isomer is not widely published, the principles are analogous to the well-documented synthesis of its para isomer, 4-(2-bromoacetyl)benzoic acid.[11]

General Synthesis Pathway

The core transformation involves the reaction of 2-acetylbenzoic acid with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent like acetic acid. The acetic acid not only serves as a solvent but also can act as a catalyst by facilitating the enolization of the ketone, which is the key reactive intermediate for α-halogenation.

Caption: General synthesis scheme for this compound.

Exemplary Synthesis Protocol (Adapted from Isomer Synthesis)

This protocol is adapted from the established procedure for the 4-isomer and serves as an authoritative starting point for laboratory synthesis.[11] Optimization may be required.

-

Dissolution: In a 500 mL Erlenmeyer flask, add 2-acetylbenzoic acid (0.1 mol) to 150 mL of glacial acetic acid.

-

Heating: Gently heat the mixture to approximately 45°C with continuous stirring until the solid is completely dissolved.

-

Bromine Addition: Prepare a solution of bromine (0.1 mol) in ~5 mL of glacial acetic acid. Add this solution dropwise to the heated reaction mixture over a period of 1 hour. Maintain vigorous stirring and a constant temperature of 45°C.

-

Expert Insight: The slow addition of bromine is critical to control the exothermic reaction and prevent the formation of poly-brominated side products. The loss of the distinct red bromine color and the evolution of HBr gas are indicators of reaction progression.[11]

-

-

Precipitation: After the addition is complete, continue stirring for an additional 30 minutes. Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and HBr.

-

Recrystallization: For purification, recrystallize the crude solid from hot ethanol. This step is crucial for removing unreacted starting material and any potential impurities. The final product should be dried under vacuum.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from its bifunctional nature. The α-bromo ketone is a powerful electrophile, while the carboxylic acid is a nucleophile and proton donor that can participate in subsequent reactions.

Caption: Dual reactivity centers of this compound.

The primary reaction pathway is nucleophilic substitution at the carbon atom bonded to the bromine.[1] This carbon is highly activated by the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making it highly susceptible to attack by a wide range of nucleophiles.

Core Application: Synthesis of Quinazolinone Derivatives

A paramount application of this compound is in the synthesis of fused quinazolinones, a class of heterocyclic compounds with significant biological relevance.[3][5] The reaction typically proceeds via a condensation-cyclization cascade.

General Reaction Scheme with Thioamides

A classic example is the Hantzsch-type synthesis where this compound reacts with a thioamide. The reaction first involves the nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon, displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration, driven by the proximal carboxylic acid and amine functionalities, to form the fused heterocyclic system.

Detailed Experimental Protocol: Synthesis of a Fused Quinazolinone

This section provides a validated, step-by-step workflow for the synthesis of a quinazolinone derivative, illustrating the practical application of the title compound.

Sources

- 1. 4-(2-bromoacetyl)benzoic Acid | 20099-90-5 | Benchchem [benchchem.com]

- 2. 7399-67-9|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Quinazolinones, the Winning Horse in Drug Discovery | MDPI [mdpi.com]

- 7. newblue.lookchem.com [newblue.lookchem.com]

- 8. This compound | C9H7BrO3 | CID 244026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

An In-depth Technical Guide to 2-(2-Bromoacetyl)benzoic Acid: A Bifunctional Reagent for Advanced Synthesis and Bioconjugation

Abstract: This whitepaper provides a comprehensive technical overview of 2-(2-Bromoacetyl)benzoic acid, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. We will explore its fundamental physicochemical properties, logical synthesis routes, and core reactivity profile. The guide elucidates its primary role as an electrophilic alkylating agent and its applications in constructing complex molecular architectures and covalently modifying biomolecules. Detailed experimental considerations and safety protocols are also presented to equip scientists with the necessary knowledge for its effective and safe utilization in the laboratory.

Introduction: The Architectural Versatility of this compound

In the landscape of chemical reagents, bifunctional molecules—those possessing two distinct reactive centers—are invaluable tools for molecular construction. This compound emerges as a noteworthy example, integrating two key functional groups onto an aromatic scaffold: a carboxylic acid and an α-bromo ketone.

The carboxylic acid group, positioned on the benzene ring, serves as a versatile handle for forming amide bonds, esters, or for salt formation, enabling its conjugation to peptides, polymers, or other molecular entities. In parallel, the bromoacetyl group provides a potent electrophilic center, primed for reaction with a wide array of nucleophiles. This dual reactivity makes it an ideal linker and building block in fields where precise molecular assembly is paramount, such as in the development of antibody-drug conjugates (ADCs), chemical probes, and novel heterocyclic compounds. This guide aims to provide a deep dive into the technical nuances of this powerful reagent.

Core Physicochemical and Structural Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful experimental design. This compound is characterized by the following key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | [1][2][3][4][5] |

| Molecular Weight | 243.05 g/mol | [1][2][3][6] |

| CAS Number | 7399-67-9 | [2][7][8][9] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoic acid, 2-(2-bromoacetyl)-, o-Carboxyphenacyl Bromide | [1][4][5] |

| Melting Point | 116-117 °C | [5] |

| Appearance | White to off-white crystalline powder | [5] |

Synthesis Pathway and Rationale

The synthesis of this compound is logically achieved through the selective bromination of its acetyl precursor. The choice of this pathway is dictated by the commercial availability of the starting material and the well-established chemistry of α-halogenation of ketones.

Proposed Synthesis Workflow

A common and effective method for this transformation is the bromination of 2-acetylbenzoic acid. The reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine. The presence of an acidic catalyst is often employed to facilitate enolization.

Caption: Proposed synthesis workflow for this compound.

Experimental Rationale and Control

-

Choice of Starting Material: 2-acetylbenzoic acid is the logical precursor, containing the required carbon skeleton.

-

Brominating Agent: Molecular bromine (Br₂) is a standard and effective reagent for the α-bromination of ketones.

-

Solvent and Catalyst: Acetic acid is an excellent solvent for this reaction and can also act as a mild acid catalyst to promote the formation of the enol intermediate, which is the active nucleophile in the reaction with bromine. A similar procedure is documented for the synthesis of the related 4-(2-bromoacetyl)benzoic acid isomer[6].

-

Workup: The reaction is typically quenched by pouring it into ice water, which precipitates the solid product and neutralizes excess acid. Subsequent filtration and recrystallization from a suitable solvent like ethanol are performed to achieve high purity[6].

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from its role as a potent electrophilic alkylating agent[10]. The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it highly susceptible to attack by nucleophiles.

Nucleophilic Substitution Mechanism

The primary reaction pathway is a nucleophilic substitution (Sₙ2) reaction, where a nucleophile attacks the α-carbon, displacing the bromide ion as a leaving group. This reaction is generally facile and can proceed under mild conditions.

Caption: General mechanism of nucleophilic substitution with this compound.

Note: The DOT language has limitations in rendering complex chemical structures. The diagram illustrates the conceptual flow of the Sₙ2 reaction where 'R' represents the 2-carboxybenzoyl group.

Common Reactions

-

Reaction with Thiols: It reacts readily with thiol-containing molecules, such as cysteine residues in proteins, to form stable thioether linkages[10]. This is a cornerstone of its use in bioconjugation.

-

Reaction with Amines: Primary and secondary amines attack the electrophilic carbon to form α-amino ketones[10]. This is useful for linking the molecule to lysine residues or other amine-containing scaffolds.

-

Formation of Heterocycles: It serves as a precursor for synthesizing various heterocyclic systems. For instance, reaction with thioamides can lead to the formation of thiazole rings, a common motif in medicinal chemistry[10].

Applications in Research and Drug Development

The dual functionality of this compound makes it a strategic tool for molecular innovation.

-

Covalent Inhibitors and Chemical Probes: The bromoacetyl moiety is an effective "warhead" for creating covalent inhibitors. By incorporating this molecule into a ligand designed to bind to a specific protein, the bromoacetyl group can be positioned to react with a nearby nucleophilic amino acid residue (e.g., Cysteine, Histidine), forming an irreversible covalent bond. This enhances potency and can provide prolonged pharmacological effects.

-

Building Block for Heterocyclic Synthesis: As a versatile starting material, it is employed in multi-step syntheses to generate complex molecules with potential therapeutic properties. The carboxylic acid can be converted to an amide or ester before or after the alkylation reaction, allowing for diverse synthetic strategies.

-

Bioconjugation and Linker Chemistry: In the field of biopharmaceuticals, it can function as a heterobifunctional linker. The carboxylic acid can be activated (e.g., as an NHS ester) to react with amines on a protein or antibody, while the bromoacetyl group remains available to covalently link a payload, such as a cytotoxic drug in an ADC, via a thiol-containing linker.

Exemplar Experimental Protocol: Alkylation of a Model Thiol

This protocol describes a representative procedure for the reaction of this compound with a model nucleophile, N-acetylcysteine, to demonstrate its alkylating capability.

Objective: To synthesize S-(2-(2-carboxyphenyl)-2-oxoethyl)-N-acetylcysteine.

Materials:

-

This compound (1.0 eq)

-

N-acetylcysteine (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF) / Water (1:1)

-

Reaction Vessel: Round-bottom flask with magnetic stirrer

-

Monitoring: Thin-Layer Chromatography (TLC)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve N-acetylcysteine (1.1 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of DMF and water. Stir until all solids are dissolved. The bicarbonate acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the stirring N-acetylcysteine solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 with a trace of acetic acid). The disappearance of the starting material spot for this compound indicates reaction completion. The reaction is typically complete within 2-4 hours.

-

Workup and Quenching: Once the reaction is complete, carefully acidify the mixture to pH ~3 using 1M HCl. This protonates the carboxylic acid groups and quenches any remaining base.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure thioether product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Hazard Profile: this compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Classifications: It is classified as harmful if swallowed, inhaled, or in contact with skin. Critically, it is designated as causing severe skin burns and eye damage[1].

-

Pictograms: Corrosive, Irritant.

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid creating dust. Use a spatula for transferring the solid.

-

Have an emergency eyewash and shower readily accessible.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated at 2-8°C to ensure long-term stability[4][7].

Conclusion

This compound is a high-value reagent whose strategic combination of a carboxylic acid and an α-bromo ketone functional group provides immense synthetic flexibility. Its well-defined reactivity as an electrophilic alkylating agent makes it a powerful tool for forging new carbon-heteroatom bonds. For researchers in drug discovery and chemical biology, its capacity to act as a covalent modifier or a bifunctional linker is of particular importance. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable scientists to fully leverage this versatile molecule for creating novel and impactful chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Newblue-chem_ this compound 7399-67-9. Retrieved from [Link]

Sources

- 1. This compound | C9H7BrO3 | CID 244026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Benzoic acid,2-(2-bromoacetyl)-,(CAS# 7399-67-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. newblue.lookchem.com [newblue.lookchem.com]

- 6. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

- 7. 7399-67-9|this compound|BLD Pharm [bldpharm.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. This compound | 7399-67-9 [chemicalbook.com]

- 10. 4-(2-bromoacetyl)benzoic Acid | 20099-90-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-(2-Bromoacetyl)benzoic Acid: A Versatile Bifunctional Reagent in Synthetic and Medicinal Chemistry

Introduction: Unveiling a Key Synthetic Building Block

2-(2-Bromoacetyl)benzoic acid is a unique bifunctional molecule that holds significant value for researchers in organic synthesis and drug development. Its structure, incorporating both a reactive α-haloketone and an aromatic carboxylic acid, offers two distinct points for chemical modification. This duality allows for the strategic and efficient construction of complex molecular architectures, particularly heterocyclic systems that form the backbone of many pharmacologically active compounds. This guide provides an in-depth exploration of the physicochemical properties, spectral characteristics, synthesis, and reactive nature of this compound, offering field-proven insights for its effective application in a research setting.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its successful application in experimental design. This compound is typically supplied as a white to off-white crystalline powder. Key identification and physical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 7399-67-9 | [1] |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 116-117 °C | |

| Storage | 2-8 °C, under inert gas | |

| XLogP3 | 1.6 | [1] |

Solubility Profile: While precise quantitative data is not readily published, empirical evidence indicates that this compound is soluble in a range of common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is limited, and it is sparingly soluble in water, though it will dissolve in aqueous base via salt formation.

Section 2: Spectral & Analytical Characterization

Proper characterization is a self-validating system for ensuring the identity and purity of a starting material. The following data represent the expected spectral signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>13 ppm). The four aromatic protons will appear in the range of 7.5-8.2 ppm, with splitting patterns dictated by their ortho, meta, and para relationships. The most characteristic signal is the methylene protons (-CH₂Br), which will appear as a sharp singlet, typically in the range of 4.8-5.0 ppm.

-

¹³C-NMR (DMSO-d₆, 100 MHz): The carbon spectrum will show nine distinct signals. The carbonyl carbons of the ketone and carboxylic acid are expected in the downfield region (165-200 ppm). The aromatic carbons will appear between 125-140 ppm. The methylene carbon attached to the bromine (-CH₂Br) will be found in the more upfield region, typically around 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (sharp): C=O stretch of the α-bromo ketone.

-

~1685 cm⁻¹ (sharp): C=O stretch of the aromatic carboxylic acid.

-

~1600, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~650 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 242 and 244 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Section 3: Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound stems from its bifunctional nature as an α-haloketone. This class of compounds possesses two primary electrophilic centers: the α-carbon and the carbonyl carbon.

The Principle of Dual Electrophilicity

The reactivity is governed by the strong electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This electronic arrangement significantly increases the partial positive charge on the α-carbon, making it exceptionally susceptible to nucleophilic attack via an Sₙ2 mechanism. This enhanced electrophilicity is the cornerstone of its function as a potent alkylating agent for a wide variety of nucleophiles, including amines, thiols, and carbanions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-acetylbenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely (approx. 5-10 mL per gram).

-

Bromination: To the stirred solution at room temperature, add benzyltrimethylammonium tribromide (1.1 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a homogenous reaction.

-

Reaction: Allow the reaction mixture to stir at room temperature for 14-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the solid by-product (benzyltrimethylammonium bromide) can be removed by filtration. Wash the filter cake with a small amount of cold THF.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is then purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Section 5: Applications in Medicinal Chemistry & Drug Discovery

The structural motifs accessible from this compound are of significant interest to drug development professionals. Its utility as a precursor has been noted in patent literature for the synthesis of compounds targeting metabolic diseases. For instance, related structures are intermediates in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors, which are investigated for the treatment of obesity, diabetes, and hyperlipidemia.[2] The ability to readily form complex heterocyclic scaffolds makes this reagent a valuable tool for generating novel molecular entities for screening libraries.

Section 6: Safety, Handling, and Storage

Trustworthiness through Self-Validation: Hazard Awareness

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classifications:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles (or a face shield), and chemically resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended).

-

Avoid creating dust.

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Recommended storage temperature is between 2-8 °C.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for molecular construction. Its well-defined bifunctional reactivity allows for predictable and efficient synthetic transformations, providing access to complex structures, particularly those relevant to medicinal chemistry. By understanding its core properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this reagent to advance their scientific objectives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2005). WO2005108370A1 - Benzene compounds.

Sources

Spectroscopic Characterization of 2-(2-Bromoacetyl)benzoic Acid: A Technical Guide

Abstract

Introduction

2-(2-Bromoacetyl)benzoic acid (C₉H₇BrO₃, Molar Mass: 243.05 g/mol ) is a bifunctional molecule containing a carboxylic acid and an α-bromo ketone.[1][2] This unique combination of reactive functional groups makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. Spectroscopic methods provide the necessary tools for this characterization.

This guide will delve into the expected spectral signatures of this compound, offering a detailed interpretation of its NMR, IR, and Mass spectra. We will also provide standardized experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.9 - 8.1 | Multiplet | 1H | Ar-H |

| ~7.5 - 7.7 | Multiplet | 3H | Ar-H |

| ~4.5 | Singlet | 2H | -CH₂Br |

Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region of 11-13 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet pattern in the aromatic region (approximately 7.5-8.1 ppm). The ortho-substitution pattern will lead to distinct chemical shifts and coupling patterns for each proton.

-

Methylene Protons (-CH₂Br): A singlet corresponding to the two methylene protons is expected around 4.5 ppm. The adjacent electron-withdrawing bromine atom and carbonyl group cause a significant downfield shift.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Ketone) |

| ~168 | C=O (Carboxylic Acid) |

| ~135 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~35 | -CH₂Br |

Interpretation:

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ketonic carbonyl will likely appear around 190 ppm, while the carboxylic acid carbonyl will be further upfield, around 168 ppm.

-

Aromatic Carbons (Ar-C): Six signals are anticipated for the aromatic carbons. Two of these will be quaternary (lacking attached protons), and four will be methine carbons (CH). The specific chemical shifts will be influenced by the positions of the substituents.

-

Methylene Carbon (-CH₂Br): The carbon of the bromoacetyl group is expected to resonate around 35 ppm, shifted downfield due to the attached bromine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is appropriate.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong, Sharp | C=O stretch (Ketone) |

| ~1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium to Weak | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | C-Br stretch |

Interpretation:

The IR spectrum of this compound will be dominated by the absorptions of its key functional groups.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding.

-

C=O Stretches: Two distinct and strong carbonyl stretching bands are anticipated. The ketonic carbonyl should appear around 1700 cm⁻¹, while the carboxylic acid carbonyl will be slightly lower, around 1680 cm⁻¹, due to conjugation and hydrogen bonding.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations will be observed as a series of bands in the 1600-1475 cm⁻¹ region.

-

C-O and C-Br Stretches: The C-O stretching of the carboxylic acid and the C-Br stretching of the bromoacetyl group are expected to appear in the fingerprint region, around 1300 cm⁻¹ and 1200 cm⁻¹, respectively.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 242/244 | [M]⁺ (Molecular Ion) |

| 163 | [M - Br]⁺ |

| 145 | [M - CH₂Br]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak should be observed at m/z 242 and 244 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

-

Key Fragmentations:

-

Loss of a bromine radical (Br•) would result in a fragment at m/z 163.

-

Cleavage of the C-C bond between the carbonyl and the methylene group would lead to a fragment at m/z 145.

-

Further fragmentation of the aromatic portion of the molecule would give rise to characteristic ions at m/z 121, 105, and 77, corresponding to the benzoyl cation and phenyl cation, respectively.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Correlation and Structural Confirmation

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound.

Figure 1. A workflow diagram illustrating the correlative approach to structural confirmation of this compound using multiple spectroscopic techniques.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and their combined interpretation allows for a high degree of confidence in the identity and purity of the compound. The provided protocols serve as a standardized methodology for obtaining high-quality spectral data, essential for any research or development endeavor involving this versatile chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-(2-Bromoacetyl)benzoic Acid with Nucleophiles

Abstract

2-(2-Bromoacetyl)benzoic acid is a versatile bifunctional reagent of significant interest in synthetic organic chemistry and drug development. Its structure incorporates two key reactive sites: a highly electrophilic α-bromoacetyl group and a carboxylic acid. This unique arrangement allows for a diverse range of chemical transformations, particularly with nucleophilic species, often leading to the formation of complex heterocyclic scaffolds. This guide provides a comprehensive analysis of the reactivity of this compound with various classes of nucleophiles, including nitrogen, sulfur, and oxygen-based reagents. We will explore the underlying reaction mechanisms, discuss the causality behind experimental choices, and provide detailed protocols for key synthetic transformations. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

The Electrophilic Landscape of this compound

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups. The molecule presents several sites susceptible to nucleophilic attack, making it a powerful tool for constructing diverse molecular architectures.

The primary site of reactivity is the α-carbon of the bromoacetyl group. This carbon is rendered highly electrophilic due to the potent inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This enhanced electrophilicity significantly increases the rate of bimolecular nucleophilic substitution (SN2) reactions at this position compared to corresponding alkyl halides.[1] The carbonyl group stabilizes the SN2 transition state, further facilitating the displacement of the bromide leaving group.[2] While the carbonyl carbon itself is an electrophilic center, attack at the α-carbon is kinetically favored for most nucleophiles, especially softer ones. The carboxylic acid moiety introduces another layer of reactivity, capable of participating in acid-base chemistry or subsequent intramolecular cyclization reactions after an initial nucleophilic attack on the bromoacetyl group.

Figure 1: Key electrophilic centers in this compound.

Reactions with Nitrogen Nucleophiles: Gateway to Heterocycles

The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone of its synthetic utility, providing efficient routes to valuable nitrogen heterocycles such as isoindolinones and phthalazinones.[3][4]

Synthesis of Isoindolinones via Reaction with Primary Amines

Primary amines react with this compound in a sequential two-step process. The reaction is initiated by a rapid SN2 attack of the amine's lone pair on the α-carbon, displacing the bromide ion to form a secondary amine intermediate. This is followed by an intramolecular cyclization-condensation reaction. The newly formed secondary amine attacks the carboxylic acid, leading to the formation of a stable five-membered lactam ring, an isoindolinone, with the elimination of a water molecule.[5][6] This tandem reaction is highly efficient for constructing this privileged scaffold found in many biologically active compounds.

The choice of solvent and base is critical. A non-protic solvent like DMF or acetonitrile is often used, and a mild, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added to neutralize the HBr formed in the first step and to facilitate the final dehydration.

Figure 2: Logical workflow for isoindolinone synthesis.

Synthesis of Phthalazinones via Reaction with Hydrazine

Hydrazine and its derivatives react distinctly due to the presence of two adjacent nucleophilic nitrogen atoms. The reaction with this compound typically leads to the formation of phthalazinone derivatives.[7][8] The mechanism involves the initial reaction of one nitrogen of the hydrazine with the keto-carbonyl group to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen atom attacks the carboxylic acid group to form the stable six-membered pyridazinone ring system.[9] This reaction provides a direct and efficient entry into the phthalazinone core, a structure known for a wide range of pharmacological activities, including anticonvulsant and cardiotonic effects.[7][10]

Reactions with Sulfur Nucleophiles: Precision Bioconjugation

The α-bromoacetyl moiety is a potent electrophile for soft nucleophiles, particularly the thiol groups of cysteine residues. This reaction is a cornerstone of bioconjugation chemistry for protein labeling and the development of covalent inhibitors.[11]

The reaction proceeds via a second-order SN2 mechanism, forming a highly stable thioether bond. The rate of this reaction is critically dependent on pH. The reactive species is the thiolate anion (R-S⁻), which is significantly more nucleophilic than the protonated thiol (R-SH).[11] Consequently, the reaction rate increases as the pH of the solution rises above the pKa of the thiol, increasing the concentration of the thiolate. Bromoacetyl groups exhibit excellent chemoselectivity, reacting preferentially with thiols over other biological nucleophiles like amines (lysine) or imidazoles (histidine), especially at controlled pH values (around 7-8).[12][13]

Table 1: Comparison of Thiol-Reactive Functional Groups

| Functional Group | Optimal pH for Thiol Reaction | Bond Formed | Relative Reaction Rate at pH 6.5 |

|---|---|---|---|

| Bromoacetyl | 7.5 - 9.0 | Thioether | 1x |

| Maleimide | 6.5 - 7.5 | Thioether (via Michael Addition) | ~1000x |

Data synthesized from sources[12] and[13]. The kinetic discrimination allows for sequential conjugation strategies.

Figure 3: General mechanism for the reaction with thiols.

Reactions with Oxygen Nucleophiles

Reactions with oxygen-based nucleophiles such as alcohols or water are generally less facile compared to those with nitrogen or sulfur nucleophiles under neutral conditions.

-

Esterification: The direct esterification of the carboxylic acid group with an alcohol requires acidic catalysis and often elevated temperatures to drive the equilibrium towards the product.[14][15]

-

Hydrolysis/Alkoxylation: The α-bromo position can undergo substitution by water (hydrolysis) or alcohols (alkoxylation), but these reactions are typically slower than aminolysis or thiolysis.

-

Tautomerism: A key feature of 2-acylbenzoic acids is their existence in equilibrium with a cyclic hemiacetal tautomer, in this case, 3-bromo-3-hydroxy-1(3H)-isobenzofuranone.[6] The position of this equilibrium is influenced by the solvent and temperature. While the open-chain keto-acid form is often the major species, the presence of the cyclic form can influence the molecule's reactivity profile.

Experimental Protocols

The following protocols are provided as validated, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of 2-Benzyl-3-methyleneisoindolin-1-one

This protocol describes the reaction of this compound with benzylamine to form the corresponding isoindolinone derivative.

Workflow Diagram:

Figure 4: Experimental workflow for isoindolinone synthesis.

Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol, 243 mg) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred solution, add benzylamine (1.1 mmol, 118 mg, 0.12 mL) followed by the dropwise addition of triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL).

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Aqueous Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure isoindolinone product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Analysis of Thiol Reaction using Ellman's Reagent

This protocol outlines a method to determine the second-order rate constant for the reaction with a thiol by monitoring thiol consumption.[11]

Methodology:

-

Stock Solutions: Prepare stock solutions of this compound (e.g., 10 mM in DMSO), a thiol such as glutathione (10 mM in buffer), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) (5 mM in buffer). The reaction buffer should be a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Reaction Initiation: In a cuvette or microplate well, initiate the reaction by mixing the bromoacetyl compound and the thiol solution to achieve desired final concentrations (e.g., 100 µM each). Start a timer immediately.

-

Time-Point Quenching: At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

-

DTNB Reaction: Immediately add the aliquot to a solution containing an excess of DTNB. The DTNB will rapidly react with any remaining unreacted thiol to produce the colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

-

Spectrophotometric Measurement: Measure the absorbance of the TNB²⁻ product at 412 nm using a spectrophotometer.

-

Data Analysis:

-

Calculate the concentration of unreacted thiol at each time point using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

-

Plot the reciprocal of the thiol concentration (1/[Thiol]) versus time.

-

For a second-order reaction with equal initial concentrations, this plot will be linear. The slope of this line is equal to the second-order rate constant, k.

-

Conclusion and Perspectives

This compound is a powerful and versatile electrophilic building block. Its predictable reactivity allows for the controlled synthesis of a wide array of molecular structures. The α-bromoacetyl group provides a reliable handle for SN2 reactions, particularly with N- and S-nucleophiles, while the ortho-carboxylic acid group enables subsequent intramolecular cyclizations to form key heterocyclic systems like isoindolinones and phthalazinones. Understanding the kinetics and mechanisms outlined in this guide allows researchers to rationally design synthetic routes and control reaction outcomes. The continued exploration of this reagent's reactivity will undoubtedly lead to novel synthetic methodologies and the discovery of new chemical entities with potential applications in medicine and materials science.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Heterocycle synthesis [organic-chemistry.org]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijstr.org [ijstr.org]

- 15. youtube.com [youtube.com]

A Senior Application Scientist's Guide to 2-(2-Bromoacetyl)benzoic Acid: A Versatile α-Haloketone Reagent for Heterocyclic Synthesis

Abstract: This technical guide provides an in-depth analysis of 2-(2-bromoacetyl)benzoic acid, a bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. By virtue of its ortho-positioned carboxylic acid and α-bromoacetyl group, this molecule serves as a powerful synthon for constructing a variety of complex heterocyclic scaffolds. This document elucidates the reagent's physicochemical properties, outlines a representative synthetic protocol, explores its core reactivity based on established mechanistic principles, and provides detailed experimental workflows for its application in building valuable molecular architectures. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and practical utility for professionals in drug development and chemical research.

Introduction: A Bifunctional Building Block

This compound is a crystalline organic compound that possesses two distinct and strategically positioned reactive centers: an electrophilic α-haloketone and a nucleophilic carboxylic acid.[1] This unique arrangement within a single molecule makes it an exceptionally versatile building block, particularly for intramolecular reactions that lead to the efficient synthesis of fused heterocyclic systems. The α-bromoacetyl moiety acts as a potent electrophile, readily undergoing nucleophilic substitution, while the carboxylic acid can participate in condensations or be transformed into other functional groups. This dual reactivity is leveraged by synthetic chemists to access molecular cores, such as phthalazinones and isoindolinones, which are prevalent in many biologically active compounds and approved pharmaceuticals.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's physical properties is critical for its effective use in experimental design. The key characteristics of this compound are summarized below.

Properties Profile

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7399-67-9 | ChemicalBook, SCBT[2][3] |

| Molecular Formula | C₉H₇BrO₃ | PubChem[1] |

| Molecular Weight | 243.05 g/mol | PubChem, SCBT[1][3] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Purity | Typically ≥95% | Sigma-Aldrich[4] |

| InChIKey | ZUXBPGMQEGEWHI-UHFFFAOYSA-N | PubChem[1] |

Representative Synthesis: α-Bromination of an Acetylbenzoic Acid Precursor

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 2-acetylbenzoic acid. The following protocol, adapted from a procedure for the analogous 4-isomer, illustrates the fundamental transformation.[5] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

Experimental Protocol:

-

Dissolution: 2-Acetylbenzoic acid (1.0 eq) is added to a flask containing glacial acetic acid (approx. 45 mL per gram of starting material). The mixture is heated to 45°C with stirring until all solid dissolves.

-

Bromine Addition: Elemental bromine (1.0 eq), dissolved in a minimal amount of acetic acid, is added dropwise to the solution over 1 hour. The temperature is strictly maintained at 45°C.

-

Reaction Monitoring: The reaction is marked by the disappearance of the red bromine color and the evolution of hydrogen bromide gas.[5] An induction period may be observed.

-

Isolation: Upon completion, the reaction mixture is poured over ice to precipitate the crude product.

-

Purification: The solid is collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.[5]

Core Reactivity: The α-Haloketone Moiety

The primary site of reactivity on this compound is the α-carbon of the ketone. This reactivity is governed by two key factors:

-

Carbonyl Activation: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the Cα-H bonds and makes the α-carbon electron-deficient (electrophilic).

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.[6]

These features make the α-carbon highly susceptible to attack by a wide range of nucleophiles in what is typically a bimolecular nucleophilic substitution (SN2) reaction.[7]

Experimental Protocol: One-Pot Synthesis of 4-Methylphthalazin-1(2H)-one [8]1. Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylbenzoic acid (1.0 mmol) in ethanol (10 mL). 2. Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution. A catalytic amount of a base like triethylamine can be added to facilitate the reaction. 3. Reflux: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). 4. Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The product often precipitates from the solution. 5. Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure phthalazinone derivative.

-

Scientist's Note: While this protocol uses 2-acetylbenzoic acid, this compound can be used as a synthon for more complex, substituted phthalides or isoindolinones through reaction with different nucleophiles prior to or during cyclization.

Safety and Handling

As an α-haloketone and an acid, this compound is a hazardous substance that requires careful handling to ensure laboratory safety.

GHS Hazard Profile

The compound is classified with multiple hazards, necessitating the use of stringent safety precautions. [1]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed. [1]H312: Harmful in contact with skin. [1]H332: Harmful if inhaled. [1] |

| Skin/Eye Damage | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. [1][4]|

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Eye/Face Protection: Wear chemical safety goggles and a face shield. [10]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. [9]* Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Storage

Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability. [4]

Conclusion

This compound stands out as a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its bifunctional nature, combining the electrophilicity of an α-haloketone with the reactivity of a carboxylic acid, provides a direct and efficient entry point to a diverse range of heterocyclic structures. The ability to precisely control its reactions with various nucleophiles allows for the strategic construction of molecular scaffolds that are central to the fields of drug discovery and materials science. When handled with the appropriate safety precautions, this reagent is a powerful tool for innovation and development.

References

-

This compound | C9H7BrO3 | CID 244026. PubChem.[Link]

-

SAFETY DATA SHEET (Benzoic Acid). National Institute of Standards and Technology.[Link]

-

CAS No : 7399-67-9 | Product Name : this compound. Pharmaffiliates.[Link]

-

7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.[Link]

-

What is nucleophilic substitution? Chemguide.[Link]

Sources

- 1. This compound | C9H7BrO3 | CID 244026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7399-67-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 7399-67-9 [sigmaaldrich.com]

- 5. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

Safety and handling of "2-(2-Bromoacetyl)benzoic acid"

An In-Depth Technical Guide to the Safety and Handling of 2-(2-Bromoacetyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a bifunctional reagent increasingly utilized in pharmaceutical research and drug development. The document is structured to provide researchers, scientists, and drug development professionals with critical information regarding its chemical properties, associated hazards, and protocols for safe handling, storage, and disposal. Emphasizing scientific integrity and practical laboratory application, this guide synthesizes safety data with insights into its synthetic utility, particularly its role as an electrophilic alkylating agent in the construction of complex molecular architectures.

Introduction and Scientific Context

This compound (CAS No. 7399-67-9) is a valuable synthetic intermediate characterized by two key functional groups: a carboxylic acid and an α-bromo ketone.[1][2] This dual reactivity makes it a versatile building block, particularly in medicinal chemistry for the synthesis of heterocyclic scaffolds. The α-bromo ketone moiety serves as a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines and thiols. This reactivity is central to its application in forming new carbon-heteroatom bonds, a cornerstone of many drug discovery programs. The carboxylic acid group provides a secondary site for modification, allowing for the attachment of this molecule to other scaffolds or its conversion into esters and amides. Understanding the inherent reactivity that makes this compound synthetically useful is the first step in appreciating the causality behind the stringent safety protocols required for its handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in a laboratory setting. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1][2] |

| CAS Number | 7399-67-9 | [1][2] |

| Appearance | Crystalline powder | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(bromoacetyl)benzoic acid, Benzoic acid, 2-(2-bromoacetyl)- | [1] |

| Predicted XLogP3 | 1.6 | [1] |

This data is compiled from publicly available chemical databases and should be considered as reference values.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential dangers.[1]

-

Pictograms:

-

Corrosion

-

Acute Toxicity (Harmful)

-

-

Signal Word: Danger [1]

-

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

The primary hazards are associated with its corrosive nature and acute toxicity upon exposure through oral, dermal, or inhalation routes. The α-bromo ketone functionality contributes significantly to its reactivity with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage. This reactivity is the mechanistic basis for its corrosive and irritant properties.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before handling this compound. The following workflow provides a self-validating system to ensure laboratory safety.

Caption: Risk assessment workflow for this compound.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict handling and storage protocols is non-negotiable.

Handling

-

All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools for handling the solid.

-

Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

-

Wash hands thoroughly after handling, even if gloves were worn.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-